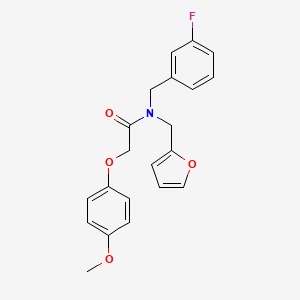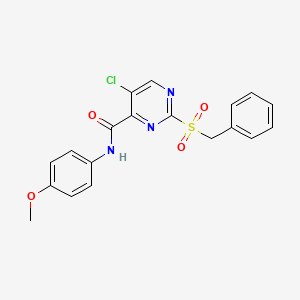![molecular formula C21H22ClNO3S B11375322 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B11375322.png)
2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide is a complex organic compound with a unique structure that includes a chlorinated phenoxy group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the individual components. The chlorinated phenoxy group can be synthesized through chlorination of 3-methylphenol, followed by etherification with 2-chloropropanoic acid. The furan and thiophene rings are introduced through nucleophilic substitution reactions, where the furan-2-yl and 3-methylthiophen-2-yl groups are attached to the amide nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogen atoms in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the amide group can produce corresponding amines.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-N-[(furan-2-yl)methyl]propanamide
- 2-(3-Methylphenoxy)-N-[(furan-2-yl)methyl]propanamide
- 2-(4-Chloro-3-methylphenoxy)-N-[(thiophen-2-yl)methyl]propanamide
Uniqueness
The uniqueness of 2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
Properties
Molecular Formula |
C21H22ClNO3S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]propanamide |
InChI |
InChI=1S/C21H22ClNO3S/c1-14-8-10-27-20(14)13-23(12-18-5-4-9-25-18)21(24)16(3)26-17-6-7-19(22)15(2)11-17/h4-11,16H,12-13H2,1-3H3 |
InChI Key |
FBTBMAMWRLXCRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C(C)OC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N-butyl-N-methylacetamide](/img/structure/B11375241.png)
![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone](/img/structure/B11375245.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11375256.png)
![2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11375258.png)
![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11375266.png)

![5-chloro-N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11375282.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B11375287.png)
![2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11375305.png)

![Methyl 4-({[2-(benzylsulfonyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11375315.png)
![2,2,5-Trimethyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11375318.png)

![N-isopropyl-2-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide](/img/structure/B11375320.png)
